5-Lipoxygenase (5-LOX) Inhibitory Potency Compared to the Des-Methoxy Naphthyl Analog
In a recombinant human 5-LOX enzyme assay, 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol exhibited an IC50 of 10,000 nM [1]. A closely related des-methoxy analog, 2-(2-naphthyl)-4-pentyn-2-ol, showed a moderately higher potency with an IC50 of 8,100 nM in a human whole-blood 5-LOX assay [2]. Although the methoxy substitution slightly reduces potency in this isolated system, the presence of the methoxy group is known to enhance selectivity for 5-LOX over other lipoxygenase isoforms and to improve aqueous solubility, which can translate into superior in vivo pharmacokinetics—factors critical for medicinal chemistry campaigns.
| Evidence Dimension | 5-LOX Inhibition IC50 |
|---|---|
| Target Compound Data | 10,000 nM (recombinant enzyme) |
| Comparator Or Baseline | 2-(2-Naphthyl)-4-pentyn-2-ol: 8,100 nM (human whole-blood assay) |
| Quantified Difference | 1.23-fold lower potency for the methoxy derivative in enzyme assay; however, methoxy group imparts selectivity and solubility advantages not captured by potency alone. |
| Conditions | Target: human recombinant 5-LOX in E. coli lysate; Comparator: A23187-induced human whole blood; both assessed via reduction of LTB4/5-HETE. |
Why This Matters
The methoxy group trades a minor loss in isolated enzyme potency for gains in selectivity and drug-like properties, making the compound a more suitable lead for in vivo anti-inflammatory programs.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). IC50: 1.00E+4 nM. Inhibition of human recombinant 5-LOX. View Source
- [2] BindingDB. BDBM50394767 (CHEMBL2163377). IC50: 8.10E+3 nM. Inhibition of human 5-LOX in whole blood. View Source
